molecular formula C16H14ClN3O2S B2864210 2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946250-37-9

2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2864210
M. Wt: 347.82
InChI Key: VZNPURMICLRIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have continued to hold commercial importance, and the information generated over the years has considerably added to our knowledge about the biological consequences of exposure in humans. These chemicals exhibit varying biological responses, both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. The environmental toxicology of these materials has been greatly expanded, providing valuable insights into their potential applications and effects in various contexts (Kennedy, 2001).

Pyrrolobenzimidazoles in Cancer Treatment

The design, chemistry, cytotoxicity, and antitumor activity of agents based on pyrrolobenzimidazole or azomitosene ring systems, including the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), have been extensively discussed. These compounds represent a new class of antitumor agents with advantages over other agents, highlighting their significant potential in scientific research and therapeutic applications (Skibo, 1998).

Chlorophenols in Environmental Contexts

Chlorophenols (CPs) were once important chemicals before being phased out from most traditional applications. They are cited as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI), the main theme of a review that summarizes concentration values for CPs and their correlation with dioxins and other potential precursors. This review provides a comprehensive understanding of CPs' role in environmental toxicology and their pathways, potentially offering insights into the environmental impact of related compounds (Peng et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNPURMICLRIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

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